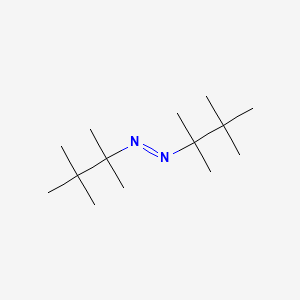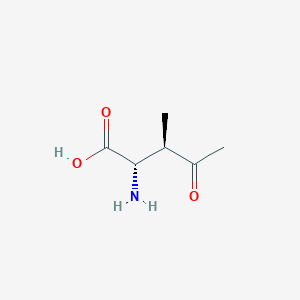
4-Oxo-L-isoleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2-amino-3-methyl-4-oxopentanoic acid is a chiral amino acid derivative. It is an important compound in organic chemistry due to its unique stereochemistry and functional groups, which make it a valuable building block for the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-amino-3-methyl-4-oxopentanoic acid can be achieved through several methods. One common approach involves the stereoselective synthesis using Evans’ oxazolidinone for chiral induction . This method ensures the desired stereochemistry is achieved with high enantiomeric purity.
Industrial Production Methods
Industrial production of (2S,3R)-2-amino-3-methyl-4-oxopentanoic acid typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of chiral catalysts and protecting groups is common to ensure the desired stereochemistry and to protect reactive functional groups during the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-amino-3-methyl-4-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The keto group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to substitute the amino group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oxo derivatives, while reduction of the keto group can yield hydroxyl derivatives.
Scientific Research Applications
(2S,3R)-2-amino-3-methyl-4-oxopentanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block for the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of peptides and proteins with specific stereochemistry.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting specific enzymes and receptors.
Industry: It is employed in the production of fine chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of (2S,3R)-2-amino-3-methyl-4-oxopentanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of biologically active compounds. The specific pathways and targets depend on the context in which the compound is used, such as in enzyme catalysis or as a pharmaceutical agent .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2-amino-3-methyl-4-oxopentanoic acid: An enantiomer with different stereochemistry.
(2S,3S)-2-amino-3-methyl-4-oxopentanoic acid: Another enantiomer with different stereochemistry.
(2S,3R)-2-amino-3-methyl-4-hydroxybutanoic acid: A similar compound with a hydroxyl group instead of a keto group.
Uniqueness
(2S,3R)-2-amino-3-methyl-4-oxopentanoic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to participate in stereoselective reactions makes it a valuable compound in the synthesis of chiral molecules and pharmaceuticals .
Properties
CAS No. |
64516-38-7 |
|---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(2S,3R)-2-amino-3-methyl-4-oxopentanoic acid |
InChI |
InChI=1S/C6H11NO3/c1-3(4(2)8)5(7)6(9)10/h3,5H,7H2,1-2H3,(H,9,10)/t3-,5-/m0/s1 |
InChI Key |
MMBIRKOXPSBOTN-UCORVYFPSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)C(=O)C |
Canonical SMILES |
CC(C(C(=O)O)N)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


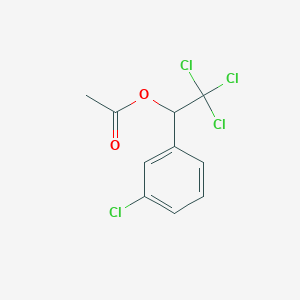

![3-[Bis(2-methylpropyl)amino]-2-methylpropanenitrile](/img/structure/B14492904.png)

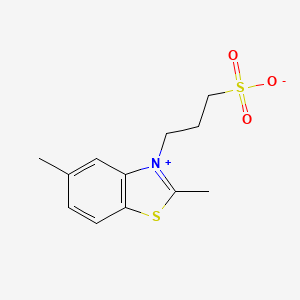
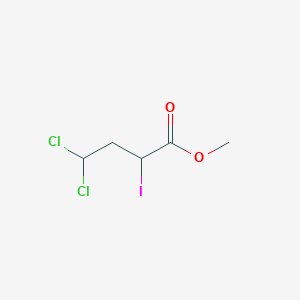
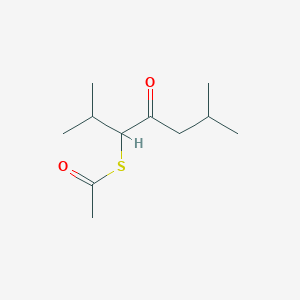
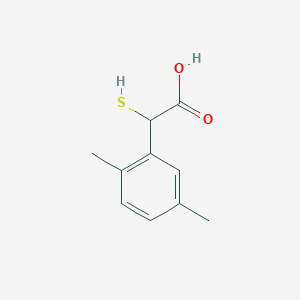
![1-Bromo-2-[(1-bromo-2-methylpropan-2-yl)peroxy]-2-methylpropane](/img/structure/B14492950.png)
![N-[3-(4-Benzoylphenyl)propanoyl]-L-phenylalanine](/img/structure/B14492955.png)
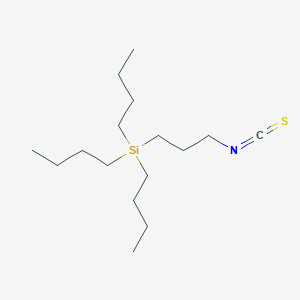
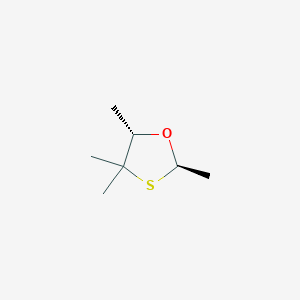
![3-[(Octadec-1-en-1-yl)sulfanyl]prop-2-enoyl bromide](/img/structure/B14492975.png)
